N-Benzyloxycarbonyl D-Valine Methyl Ester

Vue d'ensemble

Description

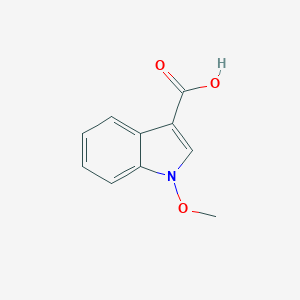

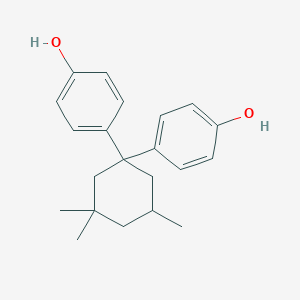

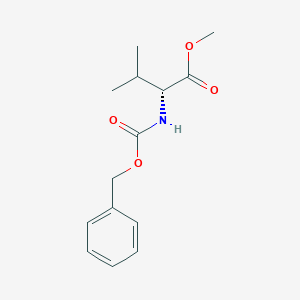

N-Benzyloxycarbonyl D-Valine Methyl Ester is a derivative of the amino acid valine, which is modified to include a benzyloxycarbonyl protecting group and a methyl ester group. This modification is typically used in peptide synthesis to protect the amino group during the coupling reactions and to increase the compound's volatility, making it easier to purify by chromatographic techniques.

Synthesis Analysis

The synthesis of N-benzyl derivatives of valine esters, including N-Benzyloxycarbonyl D-Valine Methyl Ester, involves the reaction of valine esters with aromatic aldehydes in the presence of a drying agent like magnesium sulfate. The resulting azomethines can be reduced to give the N-benzyl derivatives . Additionally, the synthesis of related compounds often involves the protection of amino groups with carbonyl-containing groups to prevent unwanted reactions .

Molecular Structure Analysis

The molecular structure of related N-benzyloxycarbonyl compounds has been determined using X-ray diffraction methods. These studies reveal that the molecules can adopt extended conformations, and the conformation of the side chains can vary without obvious relationships to the main chain torsion angles . The molecular structure is crucial for understanding the physical and chemical properties of these compounds and their behavior in different environments.

Chemical Reactions Analysis

N-Benzyloxycarbonyl D-Valine Methyl Ester can undergo various chemical reactions typical of protected amino acid esters. For instance, oxidation reactions with chromium (VI) oxide can lead to the formation of oxamate derivatives . The benzyloxycarbonyl group can be removed under certain conditions, such as hydrogenolysis, to yield the free amino acid or peptide.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyloxycarbonyl D-Valine Methyl Ester and related compounds are influenced by their molecular structure. For example, the presence of the benzyloxycarbonyl group affects the compound's solubility and reactivity. The thermal phase transitions of these compounds can be complex, with multiple phase transitions observed upon heating, which are dependent on the molecular structure . Solid-state NMR analysis can provide insights into the chemical shifts and confirm the presence of one molecule in the crystal asymmetric unit .

Applications De Recherche Scientifique

Amide Bond Formation

N-Benzyloxycarbonyl D-Valine Methyl Ester plays a role in the formation of amide bonds. P-X-α-cyano-β-styrenyl esters, including those of N-benzyloxycarbonyl valine, show increased reactivity for amide formation with methyl valinate with increasing electron-attracting power of the para substituent (Roose, Anteunis, & Tavernier, 2010).

Racemization Studies in Peptide Synthesis

This compound is utilized in the study of racemization in peptide synthesis. Diastereomeric peptide derivatives, including N-benzoyl-D,L-X-N epsilon-benzyloxycarbonyl-L-lysine methyl ester, where X includes valyl, are analyzed for their tendency to racemize. In polar solvents, valyl residues are found to racemize more readily than other residues (Benoiton, Kuroda, & Chen, 2009).

Enantiomeric Separation in Chromatography

N-benzyloxycarbonyl D-Valine Methyl Ester is used in enantiomeric separation by micellar electrokinetic chromatography (MEKC). It's essential for successful enantiomeric separation of certain benzoylated amino acids, demonstrating the importance of blocking the carboxylic function by the formation of methyl esters (Hove & Sandra, 1995).

Chiroptical Properties in Polymer Synthesis

The chiroptical properties of polymers synthesized from amino acid-derived methylpropargyl ester monomers, including N-(benzyloxycarbonyl)-l-valine (R)-1-methylpropargyl ester, have been studied. These polymers exhibit helical structures stabilized by various interactions, demonstrating the role of N-benzyloxycarbonyl D-Valine Methyl Ester in advanced material science (Qu, Sanda, & Masuda, 2009).

Study of Aromatic π-π Interactions

This compound is used to study aromatic π-π interactions in peptides. The peptide N-benzyloxycarbonyl-L-valyl-L-tyrosine methyl ester, where the aromatic rings of the tyrosine residue and the N-benzyloxycarbonyl group are involved in intra- and intermolecular aromatic π-π interactions, is an example of its application in structural biology (Nicholas, 2015).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(13(16)18-3)15-14(17)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTVCURTNIUHBH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478588 | |

| Record name | MolPort-028-961-234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyloxycarbonyl D-Valine Methyl Ester | |

CAS RN |

154674-67-6 | |

| Record name | MolPort-028-961-234 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(pyridinyl)-piperazine](/img/structure/B132493.png)